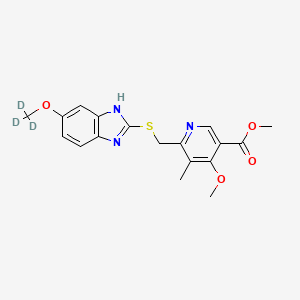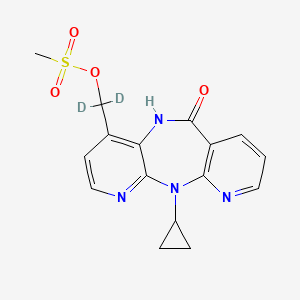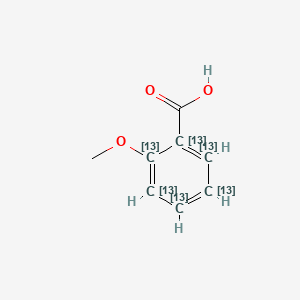
6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a labeled aromatic carboxylic acid. The compound is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, which is further substituted with a carboxylic acid group (-COOH). The isotopic labeling with carbon-13 (^13C) makes it particularly useful in various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the following steps:
Isotopic Labeling:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the benzene ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and efficient mixing of reactants.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH), leading to the formation of a phenol derivative.
Reduction: The carboxylic acid group can be reduced to form an aldehyde or alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Formation of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid.
Reduction: Formation of 6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-methanol.
Substitution: Formation of various substituted benzene derivatives, depending on the substituent introduced.
Scientific Research Applications
6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a standard in NMR spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of 6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It can participate in oxidative and reductive metabolic pathways, leading to the formation of various metabolites.
Comparison with Similar Compounds
Similar Compounds
6-methoxybenzoic acid: Similar structure but without isotopic labeling.
6-hydroxybenzoic acid: Similar structure with a hydroxyl group instead of a methoxy group.
6-methoxy-2-naphthoic acid: Similar structure with an additional fused benzene ring.
Uniqueness
The uniqueness of 6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling, which makes it particularly valuable for NMR spectroscopy and metabolic studies. The presence of the methoxy group also imparts distinct chemical properties, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
158.10 g/mol |
IUPAC Name |
6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
ILUJQPXNXACGAN-WBJZHHNVSA-N |
Isomeric SMILES |
CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


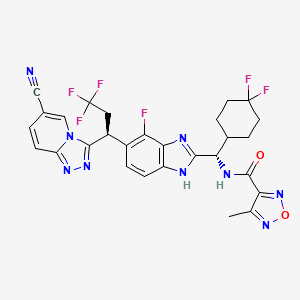



![3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one](/img/structure/B15143523.png)
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)

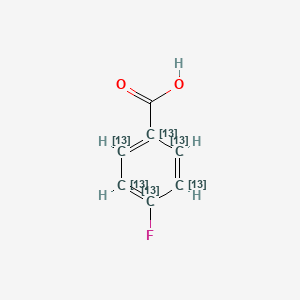
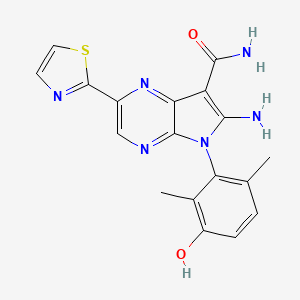
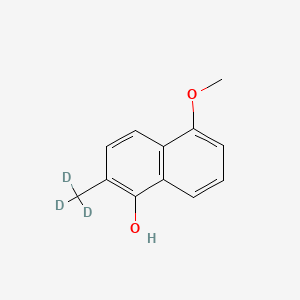
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)

